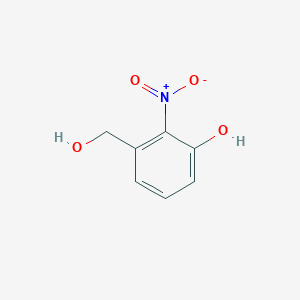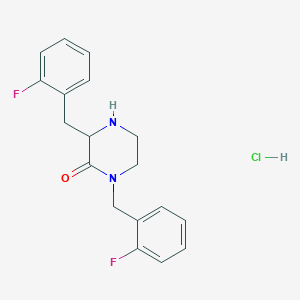
1,3-Bis(2-fluorobenzyl)piperazin-2-onehydrochloride
Vue d'ensemble
Description
1,3-Bis(2-fluorobenzyl)piperazin-2-onehydrochloride, also known as 1,3-BFPH, is an organic compound with a molecular weight of 336.8 g/mol. It is a derivative of piperazine with two fluorobenzyl groups attached to the nitrogen atoms of the piperazine ring. 1,3-BFPH has been studied extensively as a potential therapeutic agent due to its wide range of biological activities. It has been found to have antiviral, antibacterial, antifungal, and anti-inflammatory properties, and has been studied as a potential treatment for various diseases, including cancer.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Catalyzed Synthesis : A key intermediate in the synthesis of neuroleptic agents Fluspirilen and Penfluridol, involving a piperazine moiety, demonstrates the utility of catalyzed reactions in creating complex pharmaceuticals (Botteghi et al., 2001).
- Crystal Structure Determination : The synthesis and crystal structure analysis of 3-piperazine-bisbenzoxaboroles and their boronic acid analogs highlight the role of structural analysis in understanding compound properties (Adamczyk-Woźniak et al., 2013).
Pharmaceutical Synthesis
- Antimigraine Drug Synthesis : The synthesis of the antimigraine drug Lomerizine, starting from bis(4-fluorophenyl)methanone, illustrates the application of these compounds in drug development (Narsaiah & Kumar, 2010).
Antibacterial and Antifungal Activities
- Antibacterial Schiff Bases : The preparation and antibacterial activity of bis-Schiff bases containing a piperazine ring against various bacterial strains showcase the potential of such compounds in antimicrobial applications (Xu et al., 2018).
- Antifungal Bis(benzoxaboroles) : The mechanochemical synthesis and in vitro studies of piperazine bis(benzoxaboroles) as antifungal agents emphasize their potential in treating fungal infections (Borys et al., 2020).
Biofilm and Enzyme Inhibition
- Bacterial Biofilm Inhibitors : Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker have been synthesized and evaluated as potent bacterial biofilm and MurB enzyme inhibitors, highlighting their therapeutic potential in combating bacterial resistance (Mekky & Sanad, 2020).
Coordination Polymers and Material Science
- Coordination Polymers : The synthesis of AgI-bis(cyanobenzyl)piperazine coordination polymers and their structural characterization demonstrate the versatility of these compounds in material science, influencing structure and dimensionality (Beeching et al., 2014).
Propriétés
IUPAC Name |
1,3-bis[(2-fluorophenyl)methyl]piperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O.ClH/c19-15-7-3-1-5-13(15)11-17-18(23)22(10-9-21-17)12-14-6-2-4-8-16(14)20;/h1-8,17,21H,9-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAZTZRRCFYDLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C(N1)CC2=CC=CC=C2F)CC3=CC=CC=C3F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2-fluorobenzyl)piperazin-2-onehydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




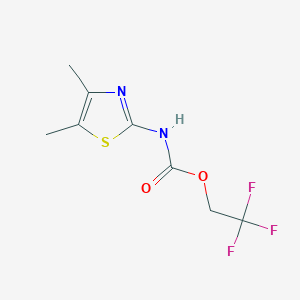
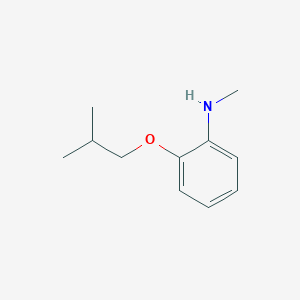

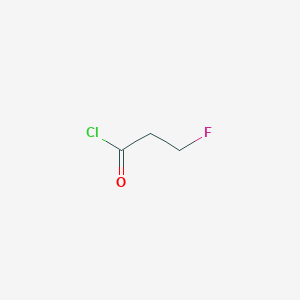
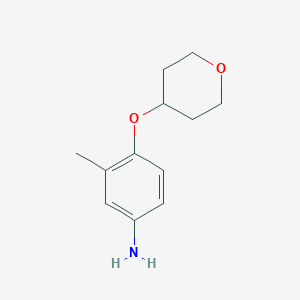

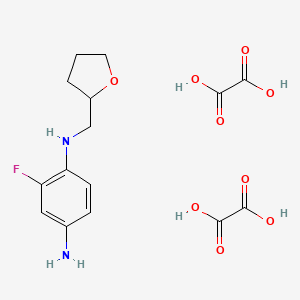
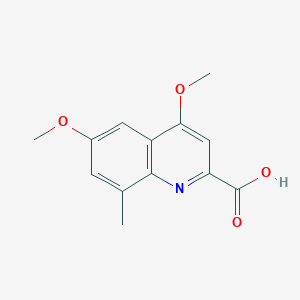
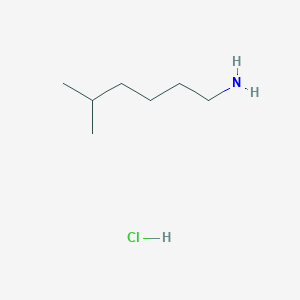
![Methyl[(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B1442499.png)
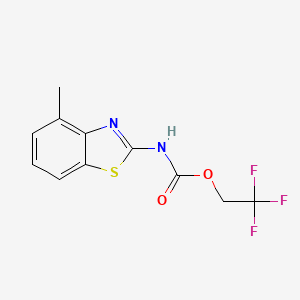
![{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine](/img/structure/B1442502.png)
